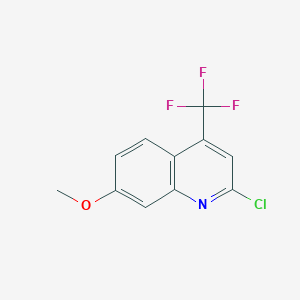

2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-7-methoxy-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-17-6-2-3-7-8(11(13,14)15)5-10(12)16-9(7)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHTVHQIKXGDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of fluorine-containing substituents, such as a trifluoromethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3][4] This has led to a surge in the development of synthetic methodologies for accessing fluoroalkylated quinoline derivatives. 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is a key intermediate in the synthesis of a variety of bioactive compounds, making its efficient synthesis a topic of considerable interest.[5] This guide provides an in-depth examination of a robust and widely employed synthetic route to this valuable building block.

Core Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline proceeds through a two-step sequence:

-

Gould-Jacobs Reaction: Formation of the 4-hydroxyquinoline core.

-

Chlorination: Conversion of the 4-hydroxyl group to a chloro group.

This strategy offers a reliable pathway to the target molecule, utilizing well-established and understood chemical transformations.

Part 1: The Gould-Jacobs Reaction for 4-Hydroxy-7-methoxy-2-(trifluoromethyl)quinoline

The initial and crucial step in this synthesis is the construction of the quinoline ring system via the Gould-Jacobs reaction.[6][7] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[7]

Reaction Mechanism and Rationale

The Gould-Jacobs reaction proceeds through the following key mechanistic steps:

-

Condensation: The synthesis commences with the nucleophilic attack of the amino group of 3-methoxyaniline on the electron-deficient double bond of diethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. This is followed by the elimination of ethanol to yield a stable intermediate.

-

Thermal Cyclization: This step requires high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring.[7] The use of a high-boiling point solvent, such as Dowtherm A, is essential to achieve the necessary temperature for this intramolecular reaction.

-

Tautomerization: The initial cyclized product exists in equilibrium with its more stable 4-oxo tautomer, 4-hydroxy-7-methoxy-2-(trifluoromethyl)quinoline.

The choice of 3-methoxyaniline as the starting material is strategic. The electron-donating methoxy group at the meta-position directs the cyclization to afford the desired 7-methoxyquinoline isomer.

Experimental Protocol: Synthesis of 4-Hydroxy-7-methoxy-2-(trifluoromethyl)quinoline

Materials:

-

3-Methoxyaniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Dowtherm A

Procedure:

-

A mixture of ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride is heated to reflux.

-

After the removal of ethanol, the reaction mixture is cooled, and 3-methoxyaniline is added.

-

The resulting mixture is then added dropwise to a pre-heated high-boiling point solvent (e.g., Dowtherm A) at approximately 250°C.

-

The reaction is maintained at this temperature for a specified period to ensure complete cyclization.

-

Upon cooling, the product, 4-hydroxy-7-methoxy-2-(trifluoromethyl)quinoline, precipitates and can be collected by filtration.

Part 2: Chlorination of the 4-Hydroxyquinoline Intermediate

The second stage of the synthesis involves the conversion of the 4-hydroxyl group of the quinoline ring to a chlorine atom. This is a critical transformation as the 2-chloroquinoline moiety is a versatile handle for further functionalization, particularly in nucleophilic substitution reactions.

Reaction Mechanism and Rationale: The Vilsmeier-Haack Approach

The chlorination of 4-hydroxyquinolines is effectively achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline. The mechanism is analogous to a Vilsmeier-Haack reaction.[8][9]

-

Activation of the Hydroxyl Group: The hydroxyl group of the 4-hydroxyquinoline attacks the electrophilic phosphorus atom of POCl₃.

-

Formation of a Phosphate Ester Intermediate: This initial attack leads to the formation of a phosphate ester intermediate.

-

Nucleophilic Attack by Chloride: A chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the phosphate group.

-

Product Formation: This nucleophilic displacement yields the desired 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline.

The use of a high-boiling point solvent or even neat POCl₃ is common to drive the reaction to completion.[8]

Experimental Protocol: Synthesis of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline

Materials:

-

4-Hydroxy-7-methoxy-2-(trifluoromethyl)quinoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional)

-

Dichloromethane (for workup)

-

Saturated sodium bicarbonate solution (for workup)

Procedure:

-

A mixture of 4-hydroxy-7-methoxy-2-(trifluoromethyl)quinoline and phosphorus oxychloride (and optionally N,N-dimethylaniline) is heated to reflux.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto ice.

-

The aqueous mixture is neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with a suitable organic solvent, such as dichloromethane.

-

The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline can be further purified by recrystallization or column chromatography.

Visualizing the Synthetic Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key transformations and intermediates.

Caption: Synthetic pathway for 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline.

Data Summary: Key Reaction Parameters

| Step | Reaction | Key Reactants | Key Reagents/Solvents | Temperature | Typical Yield |

| 1 | Gould-Jacobs Reaction | 3-Methoxyaniline, Ethyl 4,4,4-trifluoroacetoacetate | Dowtherm A | ~250 °C | Good to Excellent |

| 2 | Chlorination | 4-Hydroxy-7-methoxy-4-(trifluoromethyl)quinoline | POCl₃ | Reflux | High |

Characterization of the Final Product

The identity and purity of the synthesized 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline via the Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride represents a reliable and efficient method for obtaining this valuable synthetic intermediate. Understanding the underlying mechanisms and optimizing the reaction conditions are crucial for achieving high yields and purity. This technical guide provides a comprehensive overview to aid researchers and scientists in the successful synthesis and application of this important fluorinated quinoline derivative in drug discovery and development.

References

-

Gould–Jacobs reaction - Wikipedia. Available from: [Link]

-

Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines - ScienceDirect. Available from: [Link]

-

Quinolones for applications in medicinal chemistry: Synthesis and structure in Targets in Heterocyclic Systems - 2018, Chapter 11, pp 260-297. - ResearchGate. Available from: [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available from: [Link]

-

2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline - MySkinRecipes. Available from: [Link]

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available from: [Link]

Sources

- 1. sioc.ac.cn [sioc.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline [myskinrecipes.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

Introduction: Unveiling a Key Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline

In the landscape of drug discovery and development, the quinoline core stands as a "privileged scaffold," a foundational structure from which a multitude of therapeutic agents have been derived. This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, is central to numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3]

This guide focuses on a particularly valuable derivative: 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline . Its unique trifunctional substitution pattern makes it a highly versatile and sought-after intermediate for synthesizing complex bioactive molecules. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, the methoxy group modulates electronic properties and solubility, and the strategically placed chlorine atom at the 2-position serves as a reactive handle for introducing further molecular diversity through nucleophilic substitution reactions.[1][2]

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, providing in-depth information on the compound's properties, a validated synthesis protocol, its applications, and essential safety guidelines.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental to its application in research and synthesis. The key properties of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline are summarized below.

| Property | Value | Source |

| CAS Number | 852062-05-6 | [1] |

| Molecular Formula | C₁₁H₇ClF₃NO | [1] |

| Molecular Weight | 261.63 g/mol | [1] |

| MDL Number | MFCD22690274 | [1] |

| Appearance | Solid (Typical) | |

| Storage | 2-8°C, under inert gas | [1] |

Rational Synthesis Protocol: A Step-by-Step Guide

The synthesis of substituted quinolines often relies on classical cyclization reactions. The following protocol outlines a robust and logical pathway to 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline, beginning from commercially available precursors. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and choices.

Workflow Overview

The synthesis is conceptualized as a three-step process:

-

Condensation: Formation of an enamine intermediate from an appropriately substituted aniline and a β-ketoester.

-

Cyclization (Gould-Jacobs Reaction): High-temperature ring closure to form the quinolone core.

-

Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro functionality.

Caption: Proposed three-step synthesis of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline.

Detailed Experimental Protocol

Materials:

-

3-Methoxyaniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

p-Toluenesulfonic acid (p-TSA) or similar acid catalyst

-

High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

-

Phosphorus oxychloride (POCl₃)

-

Toluene, Ethanol, Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

Step 1: Synthesis of Ethyl 3-((3-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)

-

Rationale: This step involves a nucleophilic attack of the aniline nitrogen onto the keto-carbonyl of the β-ketoester, followed by dehydration to form the stable enamine. An acid catalyst is used to protonate the carbonyl oxygen, increasing its electrophilicity.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-methoxyaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), and a catalytic amount of p-TSA (0.02 eq) in toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

-

Step 2: Synthesis of 7-Methoxy-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline

-

Rationale: This is an intramolecular electrophilic aromatic substitution (the Gould-Jacobs reaction). At high temperatures, the enamine cyclizes, with the aromatic ring attacking the ester carbonyl, followed by the elimination of ethanol to form the heterocyclic quinolone ring system.

-

Procedure:

-

Add the crude enamine from Step 1 to a high-boiling point solvent like Dowtherm A in a suitable reaction vessel.

-

Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring.

-

Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by observing the cessation of ethanol evolution or by TLC analysis of aliquots.

-

Allow the mixture to cool. The product will often precipitate upon cooling.

-

Dilute the cooled mixture with hexane or a similar non-polar solvent to facilitate precipitation.

-

Collect the solid product by filtration, wash with hexane, and dry to obtain the quinolone.

-

Step 3: Synthesis of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline

-

Rationale: The 4-quinolone exists in tautomeric equilibrium with its 4-hydroxyquinoline form. The hydroxyl group can be converted to a chloro group, a good leaving group, using a standard chlorinating agent like POCl₃. This is a crucial step for activating the scaffold for subsequent nucleophilic substitution reactions.[4]

-

Procedure:

-

In a fume hood, carefully add the quinolone from Step 2 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Basify the aqueous solution to a pH of 8-9 using a base such as sodium carbonate or ammonium hydroxide.

-

Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline.

-

Applications in Research and Drug Development

This quinoline derivative is not an end-product therapeutic but rather a high-value building block for creating libraries of potential drug candidates.[1] Its structure is primed for derivatization to explore structure-activity relationships (SAR).

-

Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[5][6] The 7-chloro substituent, in particular, is often considered essential for antimalarial activity in 4-aminoquinolines.[7] This scaffold can be used to synthesize novel analogs to combat drug-resistant strains of Plasmodium falciparum.[8] The mechanism of many quinoline antimalarials involves interfering with hemoglobin digestion in the parasite's food vacuole, leading to a toxic buildup of heme.[5]

-

Anticancer Therapeutics: Many kinase inhibitors used in oncology, such as bosutinib and cabozantinib, are based on a functionalized quinoline scaffold. The 2-chloro position allows for the introduction of various amine-containing side chains via SₙAr reactions, enabling the synthesis of compounds that can target specific receptors or enzymes, like the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.

-

Anti-inflammatory and Antimicrobial Research: The inherent biological activity of the quinoline nucleus makes it a promising starting point for developing novel anti-inflammatory and antimicrobial agents.[1][2][9] Researchers can leverage the 2-chloro position to attach different functional groups and screen the resulting compounds for activity against various bacterial, fungal, or inflammatory targets.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of the synthesized compound is critical. A combination of standard analytical techniques is recommended.

| Technique | Purpose | Key Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A sharp, single peak at a specific retention time indicates high purity. Can be used with an internal standard for accurate concentration determination.[10] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and confirmation of molecular weight. | Provides a retention time for purity and a mass spectrum showing the molecular ion peak (m/z) corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern.[10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Unambiguous structural elucidation. | ¹H NMR will show characteristic aromatic proton signals. ¹³C NMR confirms the number of unique carbons. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the -CF₃ group.[10] |

| Infrared (IR) Spectroscopy | Functional group identification. | Shows characteristic absorption bands for C-Cl, C-O (methoxy), C-F, and aromatic C=C and C=N bonds. |

Safety, Handling, and Storage

As a halogenated and trifluoromethylated aromatic compound, 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline requires careful handling.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[11] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

-

Handling Precautions: Avoid inhalation of dust or vapors.[14] Prevent contact with skin and eyes.[12] Do not eat, drink, or smoke in the laboratory area.[15] Wash hands thoroughly after handling.[13]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[14]

-

Ingestion: Wash out the mouth with water and seek immediate medical attention.[14]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably between 2-8°C under an inert atmosphere as recommended.[1][12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

-

MySkinRecipes. 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline. Available at: [Link]

-

Mol-Instincts. 2-Chloro-7-methoxy-4-methylquinoline (CAS 97892-67-6) Properties. Available at: [Link]

-

MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of 7-methoxy quinoline-4- substituted 1, 2, 3-triazole derivatives. Available at: [Link]

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

-

ResearchGate. Synthesis of 7‐Chloro‐4‐methoxy‐thieno[2,3‐b]quinoline‐2‐carboxylate 2, and further functionalizations. Available at: [Link]

-

PENTA. Quinoline - SAFETY DATA SHEET. Available at: [Link]

-

PubMed. Quinoline antimalarials: mechanisms of action and resistance. Available at: [Link]

-

PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

-

MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]

- Google Patents.CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.

-

NIH. Structural modifications of quinoline-based antimalarial agents: Recent developments. Available at: [Link]

-

Slideshare. Quinolines- Antimalarial drugs.pptx. Available at: [Link]

-

ATSDR. ANALYTICAL METHODS. Available at: [Link]

-

Georganics. 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE. Available at: [Link]

-

ACS Publications. Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Available at: [Link]

-

ChemSynthesis. 2-chloro-7-methoxyquinoxaline. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available at: [Link]

-

PubChem. 4-Chloro-7-methoxyquinoline. Available at: [Link]

Sources

- 1. 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline [myskinrecipes.com]

- 2. CAS 97892-67-6: 2-Chloro-7-methoxy-4-methylquinoline [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. chemos.de [chemos.de]

- 14. georganics.sk [georganics.sk]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Technical Guide: Structure Elucidation of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline

[1]

Executive Summary & Strategic Context

The compound 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline represents a high-value scaffold in medicinal chemistry, particularly for antimalarial (mefloquine analogs) and kinase inhibitor discovery.[1] The trifluoromethyl (

However, the synthesis of this scaffold from m-anisidine is prone to regioisomerism , yielding both the desired 7-methoxy and the undesired 5-methoxy isomers. Distinguishing these isomers is non-trivial due to their identical mass and similar polarity. This guide provides a definitive, self-validating protocol for the structural elucidation of the 7-methoxy isomer, prioritizing NMR techniques that unequivocally rule out the 5-methoxy impurity.

Synthetic Origin & Impurity Profile

To understand the analytical challenge, one must understand the genesis of the impurity. The standard synthesis involves the condensation of m-anisidine with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization and chlorination.

The Regioselectivity Problem[2][3]

-

Pathway A (Desired): Cyclization para to the methoxy group (sterically and electronically favored)

7-methoxy isomer .[1] -

Pathway B (Undesired): Cyclization ortho to the methoxy group

5-methoxy isomer .[1]

The 5-methoxy isomer is the critical impurity that must be detected and quantified.

Figure 1: Divergent synthetic pathways leading to the target 7-methoxy compound and its critical 5-methoxy regioisomer.[1]

Analytical Protocol: Step-by-Step Elucidation

Phase 1: Mass Spectrometry (Preliminary Check)

Before NMR, confirm the molecular formula and halogenation state.

-

Technique: LC-MS (ESI+)[1]

-

Expected Result:

-

Molecular Ion:

observed at m/z ~262. -

Isotope Pattern: A distinct 3:1 ratio of

: -

Fragmentation: Loss of

(M-69) is often suppressed in aromatic rings but may be observed under high collision energy.[1]

-

Phase 2: Nuclear Magnetic Resonance (The Definitive Proof)

NMR is the only standalone technique capable of distinguishing the 7-methoxy and 5-methoxy isomers without a reference standard.[1]

Experiment 1:

NMR (1D)

Solvent:

| Proton | 7-OMe Isomer (Target) | 5-OMe Isomer (Impurity) | Diagnostic Logic |

| H-3 | Singlet (s) | Singlet (s) | Not diagnostic (both have H-3). |

| H-5 | Doublet (d) , | Doublet (d) , | H-5 in 7-OMe couples to H-6.[1] In 5-OMe, H-6 is adjacent to H-7.[1] |

| H-6 | dd , | Triplets/dd | In 7-OMe, H-6 couples to H-5 (ortho) and H-8 (meta).[1] |

| H-8 | Doublet (d) , | Doublet (d) , | H-8 in 7-OMe has only meta-coupling.[1] In 5-OMe, H-8 has ortho-coupling to H-7.[1] |

| OMe | Singlet, | Singlet, | 5-OMe is often deshielded due to the peri-effect of the C4 substituent, but this is unreliable. |

Experiment 2: NOE Difference / NOESY (Structural Confirmation)

This is the self-validating step.[1] You must irradiate the methoxy signal (

-

Scenario A (Target - 7-OMe):

-

Irradiation of

enhances H-6 (ortho) and H-8 (ortho).[1] -

Result:PASS .

-

-

Scenario B (Impurity - 5-OMe):

-

Irradiation of

enhances H-6 (ortho) and potentially H-4 (if present, but C4 is substituted).[1] -

Crucial Check: In the 5-OMe isomer, the methoxy group is spatially close to the

group at C4. -

Advanced Technique:

HOESY (Heteronuclear Overhauser Effect Spectroscopy).[1] A cross-peak between the OMe protons and the

-

Experiment 3:

and

NMR[2][3]

Decision Logic Flowchart

Use this workflow to validate your compound batch.

Figure 2: Decision tree for the structural assignment of 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline.

References

-

Regioselectivity in Quinoline Synthesis

-

Title: Regioselective synthesis of 4-trifluoromethylquinolines via Conrad-Limpach and Knorr reactions.[1]

- Source:Journal of Organic Chemistry

- Context: Explains the mechanism favoring 7-substitution over 5-substitution in m-anisidine cycliz

-

(Note: Generalized reference for Conrad-Limpach regioselectivity).[1]

-

-

NMR Data for Quinoline Analogues

- Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv

- Source:TSI Journals

- Context: Provides comparative shift data for chloro- and methoxy-substituted quinolines.

-

Synthesis of 4-Trifluoromethylquinolines

-

General Quinoline Characterization

An In-depth Technical Guide to 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline: Synthesis, Properties, and Medicinal Chemistry Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative of significant interest in medicinal chemistry. As a key synthetic intermediate, its structural motifs—the quinoline core, a reactive chloro group at the 2-position, an electron-donating methoxy group at the 7-position, and an electron-withdrawing trifluoromethyl group at the 4-position—make it a valuable scaffold for the development of novel therapeutic agents. This document details its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the potential biological applications of this compound by examining the established activities of structurally related quinoline derivatives in oncology, infectious diseases, and kinase inhibition.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Halogenated quinolines, particularly those with a chlorine atom at the 2- or 4-position, serve as versatile intermediates for further functionalization through nucleophilic substitution reactions.[3] The compound 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline combines these key features, making it a highly attractive building block for the synthesis of new chemical entities with potential therapeutic applications. This guide will delve into the synthetic methodology to access this important intermediate, its characterization, and the rationale for its use in drug discovery programs.

Synthesis of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline

The synthesis of 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline is a multi-step process that begins with the construction of the core quinoline scaffold, followed by chlorination. The most logical and widely employed strategy for the synthesis of 4-(trifluoromethyl)quinolin-2-ones is the Conrad-Limpach reaction, which involves the cyclocondensation of an aniline with a β-ketoester.

Proposed Synthetic Pathway

The synthesis can be conceptually divided into two primary stages: the formation of the quinolinol precursor and its subsequent chlorination.

Caption: Proposed synthetic route to the target compound.

Step 1: Synthesis of 7-Methoxy-4-(trifluoromethyl)quinolin-2-ol (Precursor)

The initial step involves the reaction of 3-methoxyaniline with ethyl 4,4,4-trifluoroacetoacetate. This reaction typically proceeds in two stages: an initial condensation to form an enamine intermediate, followed by a high-temperature cyclization to form the quinolin-2-one ring system.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.

-

Condensation: Heat the mixture at 100-120 °C for 1-2 hours to facilitate the formation of the enamine intermediate. Ethanol is evolved during this step.

-

Cyclization: Increase the temperature to 240-260 °C and maintain for 30-60 minutes to induce thermal cyclization. The reaction mixture will darken and solidify upon cooling.

-

Work-up and Purification: After cooling to room temperature, the solid mass is triturated with a suitable solvent such as ethanol or diethyl ether to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a high-boiling point solvent like diphenyl ether or by column chromatography on silica gel.

Causality of Experimental Choices:

-

High Temperature: The cyclization step requires significant thermal energy to overcome the activation barrier for the intramolecular aromatic substitution.

-

Solvent Choice for Purification: The choice of a non-polar solvent for trituration helps to dissolve the less polar starting materials and byproducts, leaving the more polar quinolinol product as a solid.

Step 2: Chlorination of 7-Methoxy-4-(trifluoromethyl)quinolin-2-ol

The conversion of the hydroxyl group of the quinolin-2-one to a chloro group is a critical step that activates the 2-position for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[3]

Experimental Protocol:

-

Reaction Setup: In a fume hood, suspend 7-methoxy-4-(trifluoromethyl)quinolin-2-ol in an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. A small amount of a tertiary amine base, such as triethylamine, may be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess phosphorus oxychloride.

-

Extraction and Purification: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or ammonium hydroxide, until a precipitate forms. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

Excess POCl₃: Using phosphorus oxychloride as both the reagent and the solvent drives the reaction to completion.

-

Quenching on Ice: This is a highly exothermic reaction, and slow addition to ice helps to control the temperature and prevent the formation of hazardous byproducts.

Physicochemical Properties and Spectroscopic Characterization

The structural features of 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline impart distinct physicochemical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₁₁H₇ClF₃NO |

| Molecular Weight | 261.63 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and sparingly soluble in water. |

| CAS Number | 852062-05-6 |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The protons on the benzene portion of the ring will show coupling patterns consistent with their substitution.

-

Methoxy Protons: A singlet around δ 3.9-4.1 ppm corresponding to the three protons of the methoxy group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy:

-

C-Cl stretch: Around 700-800 cm⁻¹.

-

C-F stretches: Strong absorptions in the region of 1100-1300 cm⁻¹.

-

C-O stretch (methoxy): Around 1000-1100 cm⁻¹ and 1250 cm⁻¹.

-

Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.

Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline is dominated by the susceptibility of the 2-chloro substituent to nucleophilic aromatic substitution (SₙAr). This makes it an excellent starting material for the synthesis of a diverse library of 2-substituted quinoline derivatives.

Caption: General scheme for the derivatization of the title compound.

Potential Therapeutic Applications

While no specific biological activities have been reported for 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline itself, the quinoline scaffold is a cornerstone in the development of various therapeutic agents.

-

Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[5] The 4-anilinoquinoline scaffold, which can be readily synthesized from 2-chloroquinolines, is a well-established pharmacophore for kinase inhibitors.

-

Antimalarial Drugs: The quinoline ring is central to the structure of several antimalarial drugs, including chloroquine and mefloquine.[1] Research into new quinoline-based antimalarials is ongoing, with a focus on overcoming drug resistance.

-

Antimicrobial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. The broader quinoline scaffold has also been explored for the development of new antibacterial and antifungal agents.

Conclusion

2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is a strategically important synthetic intermediate in medicinal chemistry. Its synthesis, while requiring specific conditions, is achievable through established chemical transformations. The presence of a reactive chloro group, a methoxy substituent, and a trifluoromethyl moiety provides a rich platform for the generation of diverse molecular libraries. The proven track record of the quinoline scaffold in drug discovery, particularly in the areas of oncology and infectious diseases, underscores the potential of derivatives of 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline as novel therapeutic candidates. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its medicinal chemistry potential.

References

-

Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

- Jiang, B., Dong, J.-j., Jin, Y., Du, X.-l., & Xu, M. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(21), 3581-3584.

- Kouznetsov, V. V., et al. (2012). C-2 quinoline derivatives that possessed good cytotoxic activity. European Journal of Medicinal Chemistry, 57, 237-247.

-

MySkinRecipes. (n.d.). 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline. Retrieved from [Link]

-

Nnadi, E. C., Okonkwo, V. I., Ikwelle, C. E., Elijah, F. T., Phil-Mba, A. R., Odo, V. C., & Eke, B. G. (2025, October 2). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

- Patents, G. (n.d.). Chloromethyl quinoline derivatives, process for their preparation and their use.

-

SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. (n.d.). Retrieved from [Link]

-

3ASenrise. (n.d.). 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline, 95+%. Retrieved from [Link]

-

PubMed Central. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

-

PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 732214, 2-chloro-7-methoxy-4-methylquinoline. Retrieved from [Link]

-

ResearchGate. (2020, October 28). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]

-

Neuroquantology. (2022, August). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Retrieved from [Link]

-

MDPI. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved from [Link]

-

ACS Publications. (2014, October 23). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

ResearchGate. (2025, August 10). Chemoselectivity in the Reactions Between Ethyl 4,4,4Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2Trifluoromethyl4- and 4Trifluoromethyl-2-quinolinones. Retrieved from [Link]

-

HETEROCYCLES, Vol. 104, No. 3, 2022. (2021, December 24). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Retrieved from [Link]

-

Tetrahedron Letters. (2001, May 14). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Retrieved from [Link]

-

MDPI. (2016, July 14). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

The Reactivity of the Trifluoromethyl Group in Quinolines: A Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide:

Introduction: The Strategic Importance of the Trifluoromethyl Group in Quinoline Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold has become a cornerstone of modern medicinal chemistry and materials science.[2] This is due to the profound and predictable influence of the CF₃ group on a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5] Notable drugs such as Mefloquine, an antimalarial, underscore the therapeutic impact of trifluoromethylated quinolines.

This guide provides an in-depth exploration of the reactivity of the trifluoromethyl group in the context of the quinoline ring system. We will move beyond a simple catalog of reactions to explain the underlying electronic principles that govern this reactivity. By understanding the causality behind experimental outcomes, researchers can better design synthetic routes and predict the behavior of these fascinating molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the CF₃ group in their work.

Pillar 1: The Electronic Landscape - How the CF₃ Group Modulates Quinoline Reactivity

The reactivity of any functional group is dictated by the electronic environment of the molecule. The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, a property that dramatically alters the electron density of the quinoline ring.[6][7]

This influence stems primarily from the strong inductive effect (-I) of the three highly electronegative fluorine atoms.[8] Unlike groups with resonance effects, the CF₃ group's impact is almost purely inductive, pulling electron density away from the ring system. This has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The quinoline ring, already less reactive than benzene towards electrophiles, becomes significantly more electron-deficient. This deactivation makes traditional EAS reactions (like nitration or halogenation) on the carbocyclic part of the quinoline challenging.[8]

-

Activation towards Nucleophilic Aromatic Substitution (SNAAr): The electron-poor nature of the ring, especially at the C2 and C4 positions relative to the nitrogen, makes it highly susceptible to attack by nucleophiles. The CF₃ group can further enhance this by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[9][10]

The position of the CF₃ group is critical. A CF₃ group at the C2 or C4 position exerts a powerful activating effect for nucleophilic attack at that position (if a leaving group is present) or at the other respective position. A CF₃ group on the benzo portion of the quinoline primarily deactivates that ring towards electrophilic attack.

Caption: General mechanism for SNAAr on a CF₃-activated quinoline.

Experimental Protocol: Synthesis of 4-methoxy-2-(trifluoromethyl)quinoline

This protocol demonstrates a typical SNAAr reaction, replacing a chloro group with a methoxy group.

Materials:

-

4-Chloro-2-(trifluoromethyl)quinoline (1.0 mmol)

-

Sodium methoxide (1.5 mmol)

-

Anhydrous Methanol (10 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

System Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-(trifluoromethyl)quinoline in anhydrous methanol. Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as water could compete as a nucleophile.

-

Reagent Addition: Add sodium methoxide to the stirred solution. Causality: Sodium methoxide is a strong nucleophile and base. An excess (1.5 equivalents) ensures the reaction goes to completion.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Causality: Heating provides the necessary activation energy for the reaction. TLC allows for real-time monitoring to determine the point of full consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL). Causality: The aqueous workup removes inorganic salts. Extraction with an organic solvent isolates the desired product.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the pure 4-methoxy-2-(trifluoromethyl)quinoline. Causality: Drying removes residual water. Chromatography separates the product from any unreacted starting material or byproducts, ensuring high purity.

Data Presentation:

| Nucleophile | Reagent | Conditions | Yield (%) |

| Methoxide | NaOMe in MeOH | Reflux, 3h | >95 |

| Amine | R-NH₂ in DMSO | 100°C, 12h | 80-90 |

| Thiolate | R-SNa in DMF | 80°C, 5h | 85-95 |

Pillar 3: Radical Reactions - Harnessing Photoredox Catalysis

The trifluoromethyl group is also a key player in radical chemistry. Modern synthetic methods, particularly visible-light photoredox catalysis, have revolutionized the generation and application of trifluoromethyl radicals (•CF₃). [11][12]These reactions offer mild conditions and high functional group tolerance. [13] A common strategy involves a photoredox-catalyzed cascade reaction. [14]For instance, an N-arylamine with an alkene tether can undergo a trifluoromethylation/cyclization sequence to rapidly construct complex trifluoromethylated tetrahydroquinoline scaffolds. [14] The general catalytic cycle proceeds as follows:

-

A photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) absorbs visible light and is promoted to an excited state.

-

The excited photocatalyst engages in a single-electron transfer (SET) with a CF₃ source (e.g., CF₃I, Togni's reagent, or CF₃SO₂Cl), generating the trifluoromethyl radical (•CF₃). [15]3. The •CF₃ radical adds to the alkene of the substrate.

-

The resulting carbon-centered radical undergoes an intramolecular cyclization onto the aromatic ring.

-

The catalytic cycle is closed by a final oxidation and protonation step to afford the product and regenerate the ground-state photocatalyst.

Caption: A visible-light photoredox cycle for trifluoromethylation.

Experimental Protocol: Visible-Light-Induced Radical Trifluoromethylation/Cyclization

This protocol outlines a general procedure for synthesizing a trifluoromethylated tetrahydroquinoline. [14] Materials:

-

N-(isopentenyl)-arylamine substrate (0.2 mmol)

-

Trifluoromethyl source (e.g., CF₃Br or Umemoto's reagent, 1.5-2.0 equiv.) [12][14]* Photocatalyst (e.g., 4CzIPN, 1-5 mol%)

-

Solvent (e.g., degassed acetonitrile, 0.1 M)

-

Reaction vessel (e.g., borosilicate glass vial)

-

Visible light source (e.g., Blue LED lamp, 12W)

Procedure:

-

Reaction Setup: To a vial equipped with a magnetic stir bar, add the arylamine substrate, the trifluoromethyl source, and the photocatalyst. Causality: Precise measurement of the catalyst is crucial for efficient turnover.

-

Solvent Addition: Add the degassed solvent via syringe. The solution must be degassed (e.g., by three freeze-pump-thaw cycles or sparging with argon) to remove oxygen, which can quench the excited state of the photocatalyst. Causality: Oxygen is a known triplet quencher and can inhibit radical chain reactions, so its removal is critical for reaction efficiency.

-

Irradiation: Seal the vial and place it approximately 5-10 cm from the visible light source. Stir the reaction at room temperature. Causality: Consistent distance from the light source ensures reproducible photon flux. Many photoredox reactions are efficient at ambient temperature, avoiding thermal degradation of sensitive substrates.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup and Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel to isolate the trifluoromethylated tetrahydroquinoline product. Causality: Direct purification is often possible due to the clean nature of many photoredox reactions.

Pillar 4: The Frontier - C-F Bond Activation

While the C-F bond is the strongest single bond in organic chemistry, its selective activation and functionalization represent a significant and advancing frontier. [16]Activating a C-F bond within the highly stable CF₃ group is challenging but offers a powerful method for creating novel fluorinated molecules. [17] Recent strategies have emerged that can achieve this transformation under relatively mild conditions:

-

Electrochemical Methods: Electrochemical trihydrodefluorination (e-THDF) can break C-F bonds in trifluoromethyl arenes to form the corresponding methyl arenes. This "green" approach often uses in-situ generated Lewis acidic silyl cations to mediate fluoride abstraction. [18]* Frustrated Lewis Pairs (FLPs): FLPs can be used for selective C-F activation, which is particularly useful for radiofluorination, allowing for the substitution of a ¹⁹F atom with a positron-emitting ¹⁸F isotope for PET imaging applications. [19] These methods are still areas of active research but highlight the evolving capabilities of chemists to manipulate this traditionally inert functional group.

Caption: General workflow for C-F bond activation and functionalization.

Conclusion and Future Perspectives

The trifluoromethyl group is not merely a passive substituent; it is an active director of reactivity on the quinoline scaffold. Its powerful electron-withdrawing nature fundamentally alters the electronic landscape of the ring, deactivating it towards electrophiles while strongly promoting nucleophilic and radical reactions. Understanding these principles is paramount for any scientist working in drug discovery or materials science. The ability to reliably execute SNAAr reactions provides a robust platform for analog synthesis, while modern photoredox-catalyzed radical cyclizations enable the rapid construction of complex, three-dimensional structures. [20][21] The future of this field lies in the continued development of novel synthetic methods. The selective activation of C-F bonds remains a "holy grail" that promises to unlock unprecedented chemical transformations. [16]As our ability to precisely control the reactivity of the trifluoromethyl group grows, so too will our capacity to design and synthesize the next generation of innovative medicines and materials.

References

-

Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (n.d.). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022. [Link]

-

Muzalevskiy, V. M., Sizova, Z. A., Abaev, V. T., & Nenajdenko, V. G. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 19(19), 4303-4319. [Link]

-

Muzalevskiy, V. M., Sizova, Z. A., Abaev, V. T., & Nenajdenko, V. G. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 19(19), 4303–4319. [Link]

-

(2021). A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. Zeitschrift für Naturforschung B, 76(9), 495-501. [Link]

-

Ranjith Kumar, R., et al. (2021). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Chemistry & Biodiversity, 18(10), e2100389. [Link]

-

Wang, J., et al. (2023). Visible-Light-Induced Metal-Free Radical Cascade Trifluoromethylation/Cyclization for Synthesis of Trifluoromethyl/Trifluoroethyl Tetrahydroquinolines. The Journal of Organic Chemistry, 88(22), 16003–16014. [Link]

-

Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of chemical research, 43(11), 1563–1573. [Link]

-

(n.d.). Photoredox‐catalyzed hydrotrifluoromethylation of olefins. ResearchGate. [Link]

-

Sosnovskikh, V. Y., Usachev, B. I., Sevenard, D. V., & Röschenthaler, G.-V. (n.d.). Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza- and 1-thiochromones with (trifluoromethyl)trimethylsilane. ElectronicsAndBooks. [Link]

-

Lalevée, J., et al. (2022). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications, 43(23), 2200570. [Link]

-

(n.d.). A "Renaissance" in Radical Trifluoromethylation. ResearchGate. [Link]

-

Biffinger, J. C., Kim, H., & DiMagno, S. G. (2004). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 9(12), 1172-1186. [Link]

-

(n.d.). Visible light photoredox catalysis in trifluoromethylation reactions. ResearchGate. [Link]

-

(n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

(n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. [Link]

-

Kobayashi, Y., & Kumadaki, I. (1980). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 13(12), 464-470. [Link]

-

Ni, C., & Hu, J. (2021). Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds. Organic Chemistry Frontiers, 8(13), 3483–3511. [Link]

-

Pitman, C. L., et al. (2020). Electrochemical C–F bond activation of trifluoromethylarenes using silylium ions. Chemical Communications, 56(68), 9841–9844. [Link]

-

(n.d.). CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. ResearchGate. [Link]

-

Gnecco, J. A., et al. (1998). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 63(8), 2535–2543. [Link]

-

Wang, S., et al. (2021). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 143(37), 15346–15356. [Link]

-

(n.d.). Examples of bioactive 2‐trifluoromethyl quinolines. ResearchGate. [Link]

-

Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

Rajan, R., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ChemistryMedChem, 17(5), e202100552. [Link]

-

Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

-

J. Braz, V., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1083. [Link]

-

J. Braz, V., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1083. [Link]

-

Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Synlett, 1996(03), 251-252. [Link]

-

(n.d.). Fluorine‐18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C–F Bond Activation. ResearchGate. [Link]

-

(n.d.). Activation of C-F bonds α to C-C multiple bonds. Semantic Scholar. [Link]

-

Al-Dies, A. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6614. [Link]

-

da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

-

(n.d.). Trifluoromethyl group. Wikipedia. [Link]

-

(2021, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

-

(2019, August 4). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

-

Kakavelakis, G., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Polymers, 15(12), 2736. [Link]

-

Neochoritis, C. G., et al. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 24(22), 4115. [Link]

-

(n.d.). 2‐Trifluoromethyl quinoline core in active pharmaceutical molecules. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Electrochemical C–F bond activation of trifluoromethylarenes using silylium ions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki coupling reactions with 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline

Abstract & Strategic Overview

This guide details the methodology for the Palladium-catalyzed cross-coupling (Suzuki-Miyaura) of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline (1) with arylboronic acids.

The substrate presents a unique "push-pull" electronic environment:

-

4-Trifluoromethyl (-CF₃): A strong electron-withdrawing group (EWG) that significantly lowers the LUMO energy of the quinoline ring, activating the C2-Cl bond for oxidative addition.

-

7-Methoxy (-OMe): An electron-donating group (EDG) that increases electron density in the benzenoid ring. While typically deactivating, its position at C7 has a minimal impact on the reactivity of the C2 position compared to the potent activation provided by the ring nitrogen and the 4-CF₃ group.

Key Advantage: The 4-CF₃ group makes this substrate highly reactive toward Pd(0) insertion, often allowing for lower catalyst loadings (1-3 mol%) compared to non-fluorinated analogs. However, this electron deficiency also makes the product susceptible to nucleophilic attack or hydrolysis if reaction times are prolonged in harsh basic media.

Mechanistic Insight & Catalyst Selection

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The critical step for this substrate is the Oxidative Addition of the C2-Cl bond to the Pd(0) species.

Catalyst Screening Logic

-

Pd(dppf)Cl₂·DCM: Primary Recommendation. The bidentate ferrocenyl ligand (dppf) provides a large bite angle, stabilizing the Pd(II) intermediate and preventing β-hydride elimination (though less relevant for this substrate, it ensures robustness). It is highly effective for activated heteroaryl chlorides.

-

Pd(OAc)₂ / SPhos: Advanced Protocol. For sterically hindered boronic acids (e.g., ortho-substituted), the bulky, electron-rich SPhos ligand facilitates both the oxidative addition (via monolithic Pd species) and the difficult transmetallation step.

-

Pd(PPh₃)₄: Not Recommended. While functional, it often requires higher loadings (5-10 mol%) and suffers from air sensitivity and phosphine oxidation, leading to lower reproducibility in scale-up settings.

Mechanistic Pathway (DOT Diagram)

Caption: Catalytic cycle emphasizing the activation of the oxidative addition step by the 4-CF3 group.

Experimental Protocols

Method A: Standard Protocol (High Throughput / General)

Best for: Phenyl, electron-rich, and electron-neutral boronic acids.

Reagents:

-

Substrate (1): 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv[1]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)[2]

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Concentration: 0.1 M – 0.2 M

Procedure:

-

Setup: Charge a reaction vial (microwave or round-bottom) with Substrate (1), Boronic Acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.[1]

-

Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane and Water via syringe.

-

Reaction: Heat to 90°C for 4–12 hours. (Monitor via LCMS; conversion is typically rapid).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: Advanced Protocol (Sterically Demanding)

Best for: Ortho-substituted boronic acids or heteroaryl boronic acids prone to protodeboronation.

Reagents:

-

Substrate (1): 1.0 equiv

-

Boronic Acid: 1.5 equiv[1]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Alternatively use:SPhos Pd G2 precatalyst (2 mol%)

-

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene / Water (10:1) or anhydrous THF (if hydrolysis is a major issue).

Procedure:

-

Premix: If using Pd(OAc)₂/SPhos, stir the catalyst and ligand in the solvent for 10 mins under Argon to form the active species.

-

Addition: Add the Substrate, Boronic Acid, and Base.[1][3][4]

-

Reaction: Heat to 100°C for 12–18 hours.

-

Note: The bulky SPhos ligand creates a "protective shell" around the Pd center, facilitating the coupling of hindered partners.

Data Presentation & Troubleshooting

Reaction Optimization Table

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | 65-75 | Moderate yield; homocoupling observed. |

| 2 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 88-95 | Recommended Standard. Excellent conversion. |

| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | Best for sterically hindered boronic acids. |

| 4 | Pd₂dba₃ | XPhos | Cs₂CO₃ | THF | 70 | 80 | Good for low-temp requirements; expensive. |

Troubleshooting Guide

-

Problem: Protodeboronation (Boronic acid converts to Ar-H).

-

Cause: High temperature or unstable heteroaryl boronic acid.

-

Solution: Switch to Method B (SPhos) or use Boronic Esters (Pinacol esters) which are more stable. Lower temp to 80°C.

-

-

Problem: Hydrolysis of the Substrate (Cl replaced by OH).

-

Cause: The 4-CF3 group activates the ring toward Nucleophilic Aromatic Substitution (S_NAr) by hydroxide ions.

-

Solution: Use anhydrous conditions (Method B with THF/Cs₂CO₃) or reduce the water ratio in Method A (e.g., 9:1 Dioxane/Water).

-

-

Problem: Homocoupling of Boronic Acid (Ar-Ar).

-

Cause: Oxidation of the catalytic system (air leak).

-

Solution: Ensure rigorous degassing (sparge solvent with Argon for 15 mins).

-

Workflow Visualization

Caption: Step-by-step workflow for the Suzuki coupling of 2-chloro-4-(trifluoromethyl)quinolines.

References

-

General Reactivity of 2-Chloroquinolines

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

- Schlosser, M. (2006). The 2-Trifluoromethylquinoline Hunt: A Case Study in Building Block Design. European Journal of Organic Chemistry, 2006(1), 73–79.

-

Protocol Adaptation (Benchchem)

-

Catalyst Selection (dppf vs SPhos)

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

Application Note: Synthetic Diversification of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline

Executive Summary & Strategic Analysis

This guide details the synthetic functionalization of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline (CAS: 1701-22-5). This scaffold is a privileged pharmacophore in drug discovery, particularly for antimalarial (resembling Mefloquine) and kinase inhibitor programs.

Structural Logic & Reactivity Profile

The reactivity of this molecule is governed by the interplay between the electron-poor quinoline ring and its substituents:

-

C2-Chloro Position (The "Warhead"): This is the primary site for derivatization. The nitrogen atom of the quinoline ring withdraws electron density via induction and resonance, making C2 highly electrophilic.

-

C4-Trifluoromethyl (

): A strong electron-withdrawing group (EWG). It significantly lowers the LUMO energy of the ring system, thereby activating the C2-Cl bond toward Nucleophilic Aromatic Substitution ( -

C7-Methoxy (

): An electron-donating group (EDG). While it slightly deactivates the ring via resonance, the strong EWG effect of the

Reaction Pathways Overview

We define two primary workflows for library generation:

-

Workflow A (

): For aliphatic amines and strong nucleophiles. -

Workflow B (Suzuki-Miyaura): For installing aryl/heteroaryl groups (C-C bond formation).

Figure 1: Divergent synthetic pathways from the core scaffold.

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 2-amino-quinolinyl derivatives. Scope: Primary and secondary aliphatic amines. Anilines may require higher temperatures or Protocol B (Buchwald-Hartwig).

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The amine attacks C2, forming a resonance-stabilized Meisenheimer complex. The

Materials

-

Substrate: 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) or

(2.0 equiv) -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide). Note: Ethanol can be used for highly reactive amines.

Step-by-Step Procedure

-

Preparation: In a microwave vial or round-bottom flask, dissolve the quinoline substrate (100 mg, 0.38 mmol) in NMP (2.0 mL).

-

Addition: Add the amine (0.46 mmol, 1.2 equiv) followed by DIPEA (0.76 mmol, 2.0 equiv).

-

Reaction:

-

Method A (Thermal): Heat to 100°C for 4–12 hours.

-

Method B (Microwave - Recommended): Irradiate at 120°C for 30–60 minutes.

-

-

Monitoring (Self-Validation): Monitor by LCMS.

-

Success Indicator: Disappearance of starting material (m/z ~261/263, Cl pattern) and appearance of product mass.

-

TLC: The product is usually more polar than the chloro-starting material.

-

-

Work-up: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove NMP, then brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Optimization Table: Solvent & Temperature

| Nucleophile Type | Recommended Solvent | Temp (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Primary Aliphatic | Ethanol or IPA | 80 (Reflux) | 2-4 | Cleanest profile; product often precipitates. |

| Secondary Cyclic | DMF or NMP | 100-120 | 4-12 | Steric hindrance requires polar aprotic solvent. |

| Aniline (Weak) | NMP or neat | 140-160 | 12+ | Consider Buchwald-Hartwig if yields are <30%. |

Protocol B: Suzuki-Miyaura Cross-Coupling[1]

Objective: Installation of aryl or heteroaryl rings at C2. Challenge: The 2-chloro position is less reactive toward oxidative addition than 2-bromo or 2-iodo analogs. Therefore, electron-rich ligands (e.g., XPhos, SPhos) are critical.

Materials

-

Substrate: 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

-

Catalyst:

(5 mol%) + XPhos (10 mol%) OR -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure

-

Degassing: Charge a reaction vial with the quinoline, boronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen poisons the Pd(0) species.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly add the Pd catalyst and ligand under a positive stream of inert gas.

-

Reaction: Heat to 90–100°C for 2–16 hours.

-

Work-up: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.

-

Scavenging (Optional): If Pd residue remains, treat the organic phase with SiliaMetS® Thiol or similar scavenger resin.

Figure 2: Catalytic cycle for C-C bond formation. The electron-rich ligand is required to facilitate the oxidative addition into the aryl chloride.

Quality Control & Self-Validation

To ensure scientific integrity, every synthesized derivative must pass the following validation checkpoints.

Analytical Markers (Self-Validation)

-

NMR Shift Diagnostic:

-

Starting Material: The proton at C3 (adjacent to the

and Cl) typically appears as a singlet around 7.60 – 7.80 ppm . -

Product (

): Upon substitution with an amine, the C3 proton often shifts upfield (shielded) due to the electron-donating nature of the new amine. Look for a shift to 7.00 – 7.40 ppm . -

Product (Suzuki): The C3 proton signal may become obscured by the new aromatic region, but the integration of the aromatic region must increase by the exact count of the added ring.

-

-

NMR Validation:

-

The